molecular formula C9H17NO3S B6897199 2-cyclopentylsulfonyl-N,N-dimethylacetamide

2-cyclopentylsulfonyl-N,N-dimethylacetamide

Cat. No.: B6897199
M. Wt: 219.30 g/mol
InChI Key: RRLZNXIUZSFCQZ-UHFFFAOYSA-N
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Description

2-Cyclopentylsulfonyl-N,N-dimethylacetamide is an organic compound characterized by the presence of a cyclopentylsulfonyl group attached to an N,N-dimethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentylsulfonyl-N,N-dimethylacetamide typically involves the reaction of cyclopentylsulfonyl chloride with N,N-dimethylacetamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

Cyclopentylsulfonyl chloride+N,N-dimethylacetamideBaseThis compound\text{Cyclopentylsulfonyl chloride} + \text{N,N-dimethylacetamide} \xrightarrow{\text{Base}} \text{this compound} Cyclopentylsulfonyl chloride+N,N-dimethylacetamideBase​this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentylsulfonyl-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to yield the corresponding sulfide.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted sulfonyl compounds depending on the nucleophile used.

Scientific Research Applications

2-Cyclopentylsulfonyl-N,N-dimethylacetamide has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other functionalized compounds.

Mechanism of Action

The mechanism of action of 2-cyclopentylsulfonyl-N,N-dimethylacetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The compound may also affect cellular pathways by altering the function of key signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylacetamide: A structurally related compound used as a solvent and reagent in organic synthesis.

    Cyclopentylsulfonyl Chloride: A precursor used in the synthesis of sulfonyl-containing compounds.

    N,N-Dimethylformamide: Another N,N-dialkylamide with similar solvent properties but different reactivity.

Uniqueness

2-Cyclopentylsulfonyl-N,N-dimethylacetamide is unique due to the presence of both the cyclopentylsulfonyl and N,N-dimethylacetamide moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-cyclopentylsulfonyl-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3S/c1-10(2)9(11)7-14(12,13)8-5-3-4-6-8/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLZNXIUZSFCQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CS(=O)(=O)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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